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Compound of Interest

Compound Name: p-Menth-8-ene-1,2-diol

Cat. No.: B023420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
Menth-8-ene-1,2-diol, a monoterpenoid obtainable through the biotransformation of limonene.

The information presented herein is essential for the identification, characterization, and quality

control of this compound in research and development settings.

Chemical Structure and Properties
p-Menth-8-ene-1,2-diol (also known as limonene-1,2-diol) is a vicinal diol derivative of

limonene. The stereochemistry of the compound is dependent on the starting material and the

biocatalyst used in its synthesis. A commonly synthesized and studied stereoisomer is

(1S,2S,4R)-p-Menth-8-ene-1,2-diol.

Table 1: General Properties of p-Menth-8-ene-1,2-diol

Property Value Reference

Molecular Formula C₁₀H₁₈O₂ [1][2]

Molecular Weight 170.25 g/mol [1]

CAS Number 57457-97-3 [2]

Appearance Oil [2]
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Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for p-Menth-8-ene-1,2-diol. This data is crucial for the structural

elucidation and confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The biotransformation of limonene to p-Menth-8-ene-1,2-diol has been

characterized using 1D and 2D NMR techniques.

Table 2: ¹H NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Table 3: ¹³C NMR Spectroscopic Data of (1S,2S,4R)-p-Menth-8-ene-1,2-diol

Chemical Shift (δ) ppm Assignment

Data not available in search results

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of p-Menth-8-ene-1,2-diol is expected to show characteristic absorptions for the

hydroxyl (-OH) and alkene (C=C) functional groups.

Table 4: FT-IR Spectroscopic Data of p-Menth-8-ene-1,2-diol
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Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch

~3080 =C-H stretch

~2930 C-H stretch (sp³)

~1645 C=C stretch

~1100 C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The mass spectrum of p-Menth-8-ene-1,2-diol
would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 5: Mass Spectrometry Data of p-Menth-8-ene-1,2-diol

m/z Relative Intensity (%) Assignment

170 Data not available [M]⁺

Other fragments not available

Experimental Protocols
Detailed experimental protocols are essential for the replication of results and for the validation

of analytical methods. The following are representative protocols for the spectroscopic analysis

of p-Menth-8-ene-1,2-diol.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a

frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: The sample of p-Menth-8-ene-1,2-diol is dissolved in deuterated

chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing tetramethylsilane (TMS) as
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an internal standard.

Data Acquisition: ¹H NMR spectra are acquired with a set number of scans, and chemical

shifts are reported in parts per million (ppm) relative to TMS. ¹³C NMR spectra are similarly

acquired and referenced.

FT-IR Spectroscopy
Infrared spectra are typically recorded on a Fourier Transform Infrared (FT-IR)

spectrophotometer.

Sample Preparation: A thin film of the neat oily sample of p-Menth-8-ene-1,2-diol is
prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is commonly used for the identification and quantification of volatile

compounds like monoterpenoids.

Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector is a

common setup.

Chromatographic Conditions: A capillary column such as a DB-5 or HP-5MS is typically

used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C)

to a final temperature (e.g., 240°C) to ensure separation of components. Helium is used as

the carrier gas.

Mass Spectrometry Conditions: The mass spectrometer is operated in electron ionization

(EI) mode at 70 eV. The mass spectra are recorded over a specific m/z range (e.g., 40-500

amu). Identification of p-Menth-8-ene-1,2-diol is achieved by comparing its retention time

and mass spectrum with that of a reference standard or with library data.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of

p-Menth-8-ene-1,2-diol.
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Spectroscopic Analysis Workflow for p-Menth-8-ene-1,2-diol
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Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis of p-
Menth-8-ene-1,2-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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